molecular formula C29H33NO B14613135 4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile CAS No. 60003-44-3

4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile

Cat. No.: B14613135
CAS No.: 60003-44-3
M. Wt: 411.6 g/mol
InChI Key: FTLALEXYGLUBFD-UHFFFAOYSA-N
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Description

4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is an organic compound with the molecular formula C({21})H({25})NO. It is known for its unique structure, which includes an octyloxy group attached to a biphenyl core, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-bromobiphenyl with octanol to introduce the octyloxy group. This is followed by a Suzuki coupling reaction with a suitable boronic acid to form the biphenyl core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical and electronic properties of the material, making it useful in display technologies and other applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and alignment with external fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is unique due to the presence of the octyloxy group, which imparts specific liquid crystalline properties. This makes it particularly useful in applications requiring precise control over molecular alignment and optical properties. Compared to similar compounds, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications .

Properties

CAS No.

60003-44-3

Molecular Formula

C29H33NO

Molecular Weight

411.6 g/mol

IUPAC Name

4-[2-[4-(4-octoxyphenyl)phenyl]ethyl]benzonitrile

InChI

InChI=1S/C29H33NO/c1-2-3-4-5-6-7-22-31-29-20-18-28(19-21-29)27-16-14-25(15-17-27)9-8-24-10-12-26(23-30)13-11-24/h10-21H,2-9,22H2,1H3

InChI Key

FTLALEXYGLUBFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N

Origin of Product

United States

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